molecular formula C23H17Br2IN2O4 B11533362 2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11533362
M. Wt: 672.1 g/mol
InChI Key: HHUFPTSICPXTCX-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate is a complex organic compound characterized by the presence of bromine, iodine, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate typically involves multiple steps, including halogenation, acylation, and condensation reactions. The process begins with the bromination of a suitable aromatic precursor, followed by the introduction of the acetamido group through acylation. The final step involves the condensation of the intermediate with 2-iodobenzoic acid under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Condensation Reactions: The compound can participate in condensation reactions with other aromatic compounds to form larger molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce corresponding oxides.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-chlorophenol
  • 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride
  • 2,4-Dibromo-6-methoxyaniline

Uniqueness

2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17Br2IN2O4

Molecular Weight

672.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C23H17Br2IN2O4/c1-14-6-8-17(9-7-14)31-13-21(29)28-27-12-15-10-16(24)11-19(25)22(15)32-23(30)18-4-2-3-5-20(18)26/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

HHUFPTSICPXTCX-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.